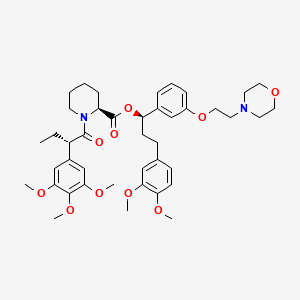
Shield-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Shield-1: 是一种小分子配体,在蛋白质稳定中发挥着至关重要的作用。具体来说,它可以稳定带有突变的 FKBP12 衍生失稳域 (DD) 的蛋白质。该域基于 FKBP 蛋白的一种修饰版本。 This compound 可以阻止 DD 标记蛋白的蛋白酶体降解,从而导致它们在细胞内快速积累 .
准备方法
合成路线和反应条件: Shield-1 的确切合成路线尚未广泛报道。它通常通过有机化学方法合成。研究人员已开发出各种合成策略来获得该化合物,但详细方案通常是专有的或未发表的。
工业生产方法: this compound 主要用于研究环境,其工业规模生产有限。因此,该配体没有标准化的规模化生产方法。
化学反应分析
反应类型: Shield-1 本身不会发生明显的化学反应。它的主要功能在于通过与突变的 FKBP (mtFKBP) 域结合来稳定蛋白质。它不参与典型的有机反应。
常用试剂和条件: 由于 this compound 不直接参与化学转化,因此它不会与特定试剂或条件相互作用。它的活性主要与蛋白质稳定有关。
主要产物: this compound 的主要“产物”是含有 DD 域的稳定融合蛋白。在 this compound 处理后,该蛋白会快速积累。
科学研究应用
Shield-1 在各种科学领域中都有应用:
细胞生物学和蛋白质研究: 研究人员使用 this compound 来控制培养细胞中的蛋白质水平。它允许可逆且精确地调节蛋白质的存在或不存在。
体内研究: this compound 可用于动物模型,研究活生物体中蛋白质的功能。
ProteoTuner 系统: This compound 是 ProteoTuner 系统的关键组成部分,能够实现 mtFKBP 融合蛋白的条件表达.
作用机制
Shield-1 特异性地与 mtFKBP 域结合,阻止蛋白酶体降解。这种稳定作用发生在翻译后,从而允许融合蛋白快速积累。this compound 作用所涉及的确切分子靶点和途径仍然是研究的热点领域。
相似化合物的比较
虽然 Shield-1 在通过 DD 域稳定蛋白质方面是独特的,但其他配体也存在于蛋白质控制中。 值得注意的例子包括基于雷帕霉素的系统和靶向 FKBP 蛋白的配体 .
生物活性
Shield-1 (Shld1) is a synthetic ligand that plays a crucial role in the stabilization of proteins fused to FK506 binding protein 12 (FKBP12). This compound has garnered attention for its ability to modulate protein stability in living organisms, making it a valuable tool in biological research and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms, efficacy, and case studies demonstrating its applications.
This compound functions by binding specifically to the destabilizing domain (DD) of FKBP12 mutants, which are engineered to exhibit low stability. The binding of this compound effectively prevents proteasomal degradation, allowing for the accumulation and functional expression of target proteins. This mechanism is particularly useful in studies requiring controlled protein expression levels.
Key Features
- Dose-Dependent Stabilization : The stabilization effect of this compound is concentration-dependent, allowing researchers to finely tune protein levels in vivo. For instance, administration of this compound at varying doses (3-10 mg/kg) resulted in proportional increases in bioluminescent signals from luciferase fusion proteins in mouse models, demonstrating its efficacy in regulating protein expression dynamically .
- Reversibility : The effects of this compound are reversible. Upon withdrawal of the ligand, protein levels return to baseline within 48 hours, indicating that this compound does not permanently alter protein expression but rather modulates it based on availability .
In Vivo Studies
Research has shown that this compound can be delivered effectively via intraperitoneal injection, where it stabilizes proteins over extended periods. For example, mice treated with this compound every 48 hours maintained elevated luciferase activity without adverse effects on health parameters such as body weight and feeding behavior .
Table 1: Summary of In Vivo Findings with this compound
| Study Reference | Dose (mg/kg) | Duration (hours) | Observed Effect |
|---|---|---|---|
| 10 | 48 | Sustained luciferase activity | |
| 1000 | 24 | Significant fluorescence increase | |
| Varies | 8, 24, 48 | Detectable levels in serum/brain |
Tumor Regression Case Study
In a notable study involving tumor-bearing mice, administration of this compound led to significant tumor regression. Mice treated with this compound showed reduced tumor volumes compared to untreated controls. Specifically, by day 16 post-treatment, all groups receiving this compound had significantly lower tumor burdens (p<0.05), highlighting its potential in cancer therapies through regulated cytokine secretion .
Neurological Applications
This compound has also been investigated for its effects on neuronal stabilization. In experiments involving Kir2.1 channels in neurons, this compound administration resulted in enhanced neuronal silencing capabilities without long-term adverse effects on neuronal health . This suggests potential applications in neurological research and therapies.
Safety and Side Effects
Extensive studies have indicated that this compound has minimal off-target effects and does not significantly alter overall gene expression profiles in treated cells. Microarray analyses have shown that treatment with this compound leads to little to no cellular perturbation outside the intended targets . Furthermore, no adverse physiological responses were noted during long-term studies involving repeated doses.
属性
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56N2O10/c1-7-33(31-27-38(49-4)40(51-6)39(28-31)50-5)41(45)44-18-9-8-13-34(44)42(46)54-35(16-14-29-15-17-36(47-2)37(25-29)48-3)30-11-10-12-32(26-30)53-24-21-43-19-22-52-23-20-43/h10-12,15,17,25-28,33-35H,7-9,13-14,16,18-24H2,1-6H3/t33-,34-,35+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFHJNAPXOMSRX-PUPDPRJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













